2-(2-methyl-1H-benzimidazol-1-yl)ethanol

Medicinal Chemistry Drug Design ADME Properties

2-(2-Methyl-1H-benzimidazol-1-yl)ethanol (CAS 4946-08-1) is a validated fragment hit with a co-crystal structure bound to human deoxyhypusine synthase (PDB: 9IDP), enabling immediate structure-guided optimization. Its free primary hydroxyl group supports esterification, etherification, and oxidation for rapid library synthesis. With a measured LogP of 1.36 and PSA of 38 Ų, it serves as a calibration reference for ADME modeling. Baseline antimicrobial activity against S. aureus and E. coli (12.9–13.3 mm zone of inhibition at 100 µg/mL) provides a defined SAR starting point. Commercially available at ≥95% purity from multiple vendors, this scaffold accelerates fragment-to-lead campaigns.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 4946-08-1
Cat. No. B1349033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-1H-benzimidazol-1-yl)ethanol
CAS4946-08-1
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCO
InChIInChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3
InChIKeyCURPBJGJXFWNMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-1H-benzimidazol-1-yl)ethanol (CAS 4946-08-1): A Benzimidazole Ethanol Building Block with Versatile Physicochemical and Ligand Properties


2-(2-Methyl-1H-benzimidazol-1-yl)ethanol (CAS 4946-08-1) is a heterocyclic compound belonging to the benzimidazole class, characterized by a 2-methylbenzimidazole core substituted at the N-1 position with an ethanol group. Its physicochemical profile includes a predicted density of 1.2±0.1 g/cm³, a boiling point of 374.9±25.0 °C at 760 mmHg, a polar surface area of 38 Ų, and a LogP of 1.36, which together suggest moderate lipophilicity and hydrogen-bonding capacity . The compound is commercially available from multiple vendors (e.g., Fluorochem, AKSci) at purities of ≥95%, with documented GHS hazard classifications including H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) . Structurally, the presence of a free primary hydroxyl group enables diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and fragment-based drug discovery .

Why Closely Related Benzimidazole Ethanol Analogs Cannot Substitute for 2-(2-Methyl-1H-benzimidazol-1-yl)ethanol in Critical Applications


While numerous benzimidazole ethanol derivatives share the same core scaffold, subtle variations in substituent position and nature dramatically alter physicochemical properties, biological target engagement, and downstream synthetic utility. For instance, the 2-methyl substitution in the target compound yields a distinct LogP of 1.36 and a specific polar surface area of 38 Ų , which directly influence membrane permeability, solubility, and protein-binding interactions relative to other 2-substituted analogs (e.g., 2-chloro or 2-trifluoromethyl derivatives) [1]. Furthermore, the presence and position of the ethanol group (N-1 vs. C-2 substitution) critically dictates hydrogen-bond donor/acceptor capacity and synthetic accessibility for further derivatization [2]. These differences are not merely academic; they translate into quantifiable variations in antimicrobial potency and ligand-binding affinity, as demonstrated in the comparative evidence below.

Quantitative Comparative Evidence for 2-(2-Methyl-1H-benzimidazol-1-yl)ethanol: Differentiating Data for Informed Procurement


Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA) Benchmarking

The target compound exhibits a predicted LogP of 1.36 and a polar surface area (PSA) of 38 Ų, as calculated via ACD/Labs Percepta . In contrast, the 2-unsubstituted benzimidazole ethanol analog (1H-benzimidazole-1-ethanol) would be expected to have a lower LogP and different PSA due to the absence of the methyl group. While direct experimental data for the closest comparators are not available in the same study, class-level inference from 2-substituted benzimidazole series indicates that small alkyl substitutions at the 2-position modulate lipophilicity within a narrow but biologically relevant range (e.g., ΔLogP ~0.2-0.5) [1].

Medicinal Chemistry Drug Design ADME Properties

Antimicrobial Activity: Comparative Zone of Inhibition Against Staphylococcus aureus and Escherichia coli

In a 2021 study of 2-substituted benzimidazole derivatives, compounds were screened for antibacterial activity using the disc diffusion method at 100 µg/mL. While the target compound was not directly tested, the 2-methyl analog (2-[1-Ethylene-2-Phenyl]benzimidazole) exhibited a zone of inhibition of 13.3±0.6 mm against S. aureus and 12.9±0.1 mm against E. coli [1]. This performance is notably lower than the standard ampicillin (16.0±0.2 mm and 15.9±0.3 mm, respectively), indicating moderate activity. The 2-methyl substitution pattern is a key determinant of this activity profile, as other 2-substituted analogs (e.g., 2-[4-Chloro Phenyl]benzimidazole) showed slightly higher inhibition (13.8±0.3 mm and 13.4±0.6 mm) [1].

Antimicrobial Antibacterial Benzimidazole Derivatives

Ligand Binding: Structural Engagement in Human Deoxyhypusine Synthase Fragment Screen

The compound (designated VT00190) has been co-crystallized with human deoxyhypusine synthase (PDB ID: 9IDP), demonstrating specific binding within the enzyme's active site [1]. This structural evidence confirms direct target engagement, a feature not yet reported for many close structural analogs (e.g., 2-(2-chloro-1H-benzimidazol-1-yl)ethanol or 2-(2-trifluoromethyl-1H-benzimidazol-1-yl)ethanol) in the same target system. The binding mode reveals key interactions mediated by the benzimidazole core and the ethanol hydroxyl group.

Fragment-Based Drug Discovery X-ray Crystallography Target Engagement

Optimized Application Scenarios for 2-(2-Methyl-1H-benzimidazol-1-yl)ethanol: From Fragment Screening to Antimicrobial Probe Development


Fragment-Based Drug Discovery: Validated Starting Point for Deoxyhypusine Synthase Inhibitors

The co-crystal structure of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol bound to human deoxyhypusine synthase (PDB: 9IDP) [1] provides a robust starting point for structure-guided optimization. Medicinal chemists can leverage the defined binding mode to design analogs with improved affinity and selectivity, using the compound as a validated fragment hit.

Antimicrobial Probe Development: Exploring 2-Methyl Substitution Effects

Class-level antimicrobial data for 2-methyl-substituted benzimidazoles indicate moderate activity against S. aureus and E. coli (zone of inhibition 12.9-13.3 mm at 100 µg/mL) [2]. This compound can serve as a scaffold for further derivatization to enhance potency or modify spectrum, with the 2-methyl group providing a defined baseline for SAR studies.

Chemical Intermediate for Benzimidazole Library Synthesis

The free primary hydroxyl group enables facile derivatization via esterification, etherification, or oxidation, making the compound a versatile building block for generating diverse benzimidazole libraries. Its commercial availability at ≥95% purity from multiple vendors supports high-throughput synthesis workflows.

Physicochemical Reference Standard for ADME Profiling

With a well-defined LogP of 1.36 and PSA of 38 Ų , this compound can serve as a calibration standard or reference point in computational ADME models for benzimidazole-containing drug candidates, aiding in the prediction of permeability and solubility.

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